3-[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl-N-(4-ethoxyphenyl)-4-fluorobenzamide
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Description
3-[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl-N-(4-ethoxyphenyl)-4-fluorobenzamide is a useful research compound. Its molecular formula is C25H25ClFN3O4S and its molecular weight is 518. The purity is usually 95%.
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Scientific Research Applications
Receptor Binding Affinity and Selectivity
Compounds structurally related to "3-[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl-N-(4-ethoxyphenyl)-4-fluorobenzamide" have been explored for their affinity and selectivity towards various receptors, such as dopamine D(4) and D(3) receptors. For instance, derivatives of N-[2-[4-(4-Chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide have been studied for their binding profiles at dopamine and serotonin receptors, showing that modifications in their structure can significantly impact their receptor affinity and selectivity (Perrone et al., 2000); (Leopoldo et al., 2002).
Radiolabeling for Imaging
Another area of research involves the synthesis and radiolabeling of compounds for use in imaging studies, such as positron emission tomography (PET). For example, the preparation of no-carrier-added fluorine-18 labeled GBR 12909, a dopamine reuptake inhibitor, demonstrates the potential of structurally similar compounds in neuroimaging to study receptor density and distribution in the brain (Haka & Kilbourn, 1990).
Synthesis and Antimicrobial Activities
Research on the synthesis of novel 1,2,4-Triazole derivatives, including those with chlorophenyl and methoxybenzamide components, highlights the antimicrobial potential of these compounds. Such studies indicate that structurally related compounds can exhibit significant activity against various microorganisms, offering a pathway for the development of new antimicrobial agents (Bektaş et al., 2007).
Chemical Synthesis and Characterization
The chemical synthesis and characterization of compounds with piperazine and fluorobenzamide components are critical for understanding their physical and chemical properties. Studies in this area focus on the development of efficient synthesis methods and the evaluation of the compounds' structures through techniques such as X-ray diffraction (Sanjeevarayappa et al., 2015).
properties
IUPAC Name |
3-[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl-N-(4-ethoxyphenyl)-4-fluorobenzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25ClFN3O4S/c1-2-34-22-9-7-20(8-10-22)28-25(31)18-6-11-23(27)24(16-18)35(32,33)30-14-12-29(13-15-30)21-5-3-4-19(26)17-21/h3-11,16-17H,2,12-15H2,1H3,(H,28,31) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AILBRRQGUQBMKA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)C2=CC(=C(C=C2)F)S(=O)(=O)N3CCN(CC3)C4=CC(=CC=C4)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25ClFN3O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
518.0 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.